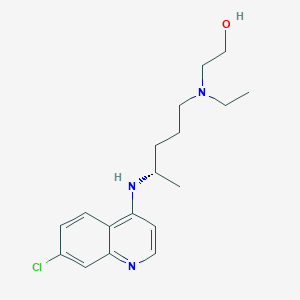

(S)-Hydroxychloroquine

Vue d'ensemble

Description

Hydroxychloroquine, (S)- is a stereoisomer of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . Hydroxychloroquine belongs to the class of 4-aminoquinoline compounds and has been studied for its potential antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hydroxychloroquine typically involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction proceeds as follows:

Condensation Reaction: 4,7-dichloroquinoline is reacted with an amino side chain in the presence of a catalyst such as potassium iodide (KI) and an antioxidant.

Formation of Hydroxychloroquine: The resulting product is hydroxychloroquine, which is then separated from the reaction mixture.

Conversion to Hydroxychloroquine Sulfate: Hydroxychloroquine is reacted with sulfuric acid in an inert solvent to form hydroxychloroquine sulfate.

Industrial Production Methods

The industrial production of hydroxychloroquine sulfate involves similar steps but on a larger scale. The process is optimized to achieve high yield and purity, with the final product meeting the requirements of pharmacopeia standards .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxychloroquine undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Hydroxychloroquine can undergo substitution reactions, particularly involving the chloro group on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.

Substitution: Reagents such as nucleophiles can be used to replace the chloro group on the quinoline ring.

Major Products

The major products formed from these reactions include various metabolites such as desethylhydroxychloroquine and bidesethylchloroquine .

Applications De Recherche Scientifique

Hydroxychloroquine has a wide range of scientific research applications:

Mécanisme D'action

Hydroxychloroquine exerts its effects through several mechanisms:

Lysosomal Alkalinization: It increases the pH of lysosomes and endosomes, disrupting their function.

Inhibition of CXCR4 Expression: Hydroxychloroquine downregulates the expression of C-X-C chemokine receptor type 4 (CXCR4).

Inhibition of HMGB1: It inhibits high-mobility group box 1 protein (HMGB1), which plays a role in inflammation.

Alteration of Intracellular Calcium: Hydroxychloroquine affects intracellular calcium levels, impacting various cellular processes.

Comparaison Avec Des Composés Similaires

Hydroxychloroquine is often compared with other 4-aminoquinoline compounds such as chloroquine . While both compounds share similar structures and mechanisms of action, hydroxychloroquine is considered to have a better safety profile and fewer side effects . Other similar compounds include methotrexate and prednisone, which are used for similar therapeutic purposes but have different chemical structures and mechanisms of action .

List of Similar Compounds

Activité Biologique

(S)-Hydroxychloroquine, often referred to simply as hydroxychloroquine (HCQ), is a derivative of chloroquine that has garnered attention for its diverse biological activities. Initially developed as an antimalarial agent, HCQ has found applications in treating autoimmune diseases and has been investigated for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

The biological activity of this compound can be attributed to several key mechanisms:

- Lysosomal Alkalinization : HCQ accumulates in lysosomes, raising their pH. This alteration inhibits the processing of antigens and reduces the presentation of self-antigens in autoimmune diseases, thereby modulating immune responses .

- Inhibition of Toll-like Receptors (TLRs) : HCQ interferes with TLR7 and TLR9 signaling pathways by altering the pH within endosomes. This inhibition leads to decreased transcription of type-1 interferons and other pro-inflammatory cytokines, contributing to its immunomodulatory effects .

- Antiviral Properties : HCQ has shown potential antiviral activity against SARS-CoV-2 by inhibiting viral entry through several mechanisms:

- Impact on Cytokine Release : The drug reduces the release of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha (TNF-α), which is beneficial in conditions characterized by excessive inflammation .

Pharmacokinetics

Hydroxychloroquine exhibits a complex pharmacokinetic profile:

- Absorption : The bioavailability of HCQ ranges from 67% to 74%. After oral administration, peak plasma concentrations are typically reached within 3.7 hours .

- Distribution : HCQ has a large volume of distribution (approximately 44,257 L), indicating extensive tissue distribution .

- Protein Binding : The S enantiomer is about 64% protein-bound in plasma, primarily to serum albumin and alpha-1-acid glycoprotein .

- Metabolism and Excretion : HCQ is metabolized primarily in the liver and excreted through urine; its half-life can vary significantly based on patient factors .

Clinical Applications and Case Studies

HCQ has been utilized in various clinical settings beyond malaria treatment:

- Autoimmune Diseases : It is commonly prescribed for conditions like rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects.

- COVID-19 Trials : During the COVID-19 pandemic, numerous studies investigated HCQ's efficacy against SARS-CoV-2. While some in vitro studies suggested promising results, clinical trials yielded mixed outcomes regarding its effectiveness in treating COVID-19 patients .

Table 1: Summary of Clinical Findings on Hydroxychloroquine

| Study Type | Findings | |

|---|---|---|

| In Vitro Studies | EC50 values for HCQ against SARS-CoV-2 were 0.72 μM | HCQ shows potent antiviral activity |

| Clinical Trials | Mixed results; some show no significant benefit | Efficacy remains controversial |

| Autoimmune Studies | Significant reduction in disease activity in lupus patients | Effective for autoimmune conditions |

Propriétés

IUPAC Name |

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160181 | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-24-0 | |

| Record name | (S)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key differences between (R)-Hydroxychloroquine and (S)-Hydroxychloroquine in terms of their activity against SARS-CoV-2?

A1: Research indicates that this compound exhibits significantly greater antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer. [] This difference in activity is also observed in their binding affinities to the viral enzyme Mpro, crucial for viral replication. [] Notably, this compound demonstrates a less potent inhibitory effect on the hERG channel, suggesting a lower cardiac toxicity risk compared to both (R)-Hydroxychloroquine and the racemic mixture. []

Q2: Does the body handle the two enantiomers of Hydroxychloroquine differently?

A2: Yes, studies show that the pharmacokinetics of Hydroxychloroquine enantiomers differ. Following administration of the racemic mixture, (R)-Hydroxychloroquine reaches higher blood concentrations compared to this compound in patients with rheumatoid arthritis. [] This difference suggests stereoselective metabolism of Hydroxychloroquine. [] Furthermore, this compound demonstrates a higher renal clearance rate compared to its (R)-enantiomer, suggesting preferential elimination of the (S)-enantiomer through the kidneys. []

Q3: Why is it important to study the individual enantiomers of drugs like Hydroxychloroquine?

A3: Investigating the distinct properties of individual enantiomers is crucial because they can exhibit different pharmacological activities, metabolic profiles, and toxicity risks. [, ] As seen with Hydroxychloroquine, the (S)-enantiomer shows superior antiviral activity and a potentially safer cardiac profile compared to the (R)-enantiomer. [] Understanding these differences can lead to the development of more targeted and safer therapies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.